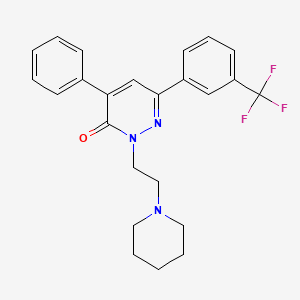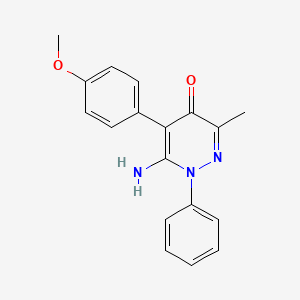
6-amino-5-(4-methoxyphenyl)-3-methyl-1-phenylpyridazin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-amino-5-(4-methoxyphenyl)-3-methyl-1-phenylpyridazin-4(1H)-one is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by its unique structure, which includes an amino group, a methoxyphenyl group, a methyl group, and a phenyl group attached to a pyridazinone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-5-(4-methoxyphenyl)-3-methyl-1-phenylpyridazin-4(1H)-one typically involves multi-step reactions starting from readily available precursors One common method involves the condensation of 4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone This intermediate is then cyclized with an appropriate diketone under acidic conditions to yield the pyridazinone core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield. Solvent selection and purification methods are also critical to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-amino-5-(4-methoxyphenyl)-3-methyl-1-phenylpyridazin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridazinone core to dihydropyridazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions to introduce new substituents.
Major Products
The major products formed from these reactions include N-oxides, dihydropyridazine derivatives, and various substituted pyridazinones, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
6-amino-5-(4-methoxyphenyl)-3-methyl-1-phenylpyridazin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism by which 6-amino-5-(4-methoxyphenyl)-3-methyl-1-phenylpyridazin-4(1H)-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways. For example, its potential anticancer activity may involve the inhibition of key enzymes involved in cell proliferation. The compound’s anti-inflammatory properties may be attributed to its ability to modulate inflammatory mediators.
Comparación Con Compuestos Similares
Similar Compounds
6-amino-5-carboxamidouracils: These compounds are structurally similar and have been studied for their biological activities.
Pterine-6-carboxylic acid: Another heterocyclic compound with similar structural features and research applications.
Uniqueness
What sets 6-amino-5-(4-methoxyphenyl)-3-methyl-1-phenylpyridazin-4(1H)-one apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxyphenyl and phenyl groups, in particular, contribute to its potential as a versatile building block in organic synthesis and its promising biological properties.
Propiedades
Número CAS |
89313-95-1 |
|---|---|
Fórmula molecular |
C18H17N3O2 |
Peso molecular |
307.3 g/mol |
Nombre IUPAC |
6-amino-5-(4-methoxyphenyl)-3-methyl-1-phenylpyridazin-4-one |
InChI |
InChI=1S/C18H17N3O2/c1-12-17(22)16(13-8-10-15(23-2)11-9-13)18(19)21(20-12)14-6-4-3-5-7-14/h3-11H,19H2,1-2H3 |
Clave InChI |
YDJPNCAXJSVQCO-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=C(C1=O)C2=CC=C(C=C2)OC)N)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


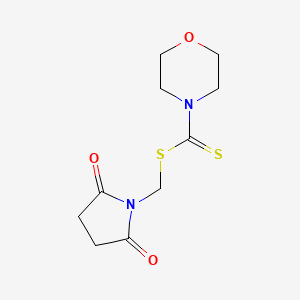
![2-Chloro-4-((1R,3S,5R)-3,6-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-(hydroxymethyl)benzonitrile](/img/structure/B12924223.png)
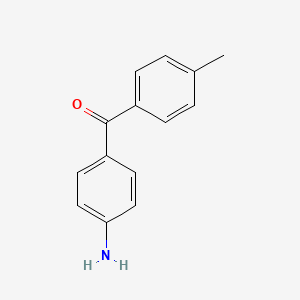
![5-Chloro-6-ethyl-N-[(3-phenoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B12924230.png)
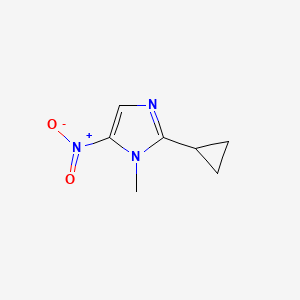
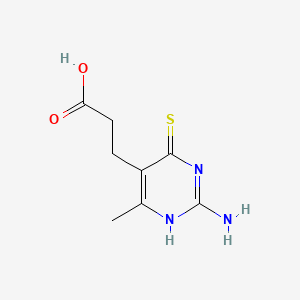

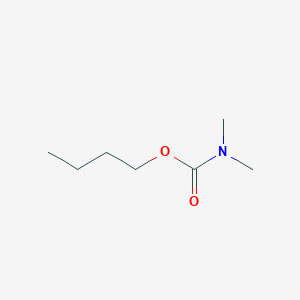
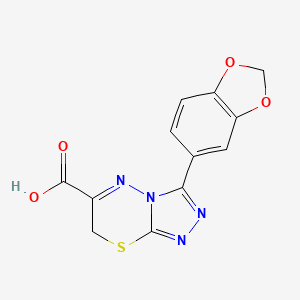
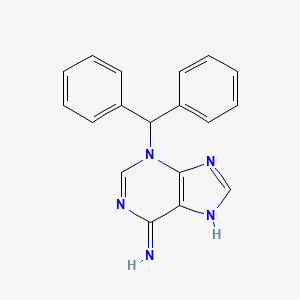
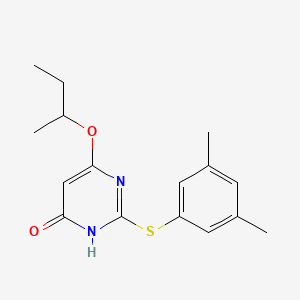
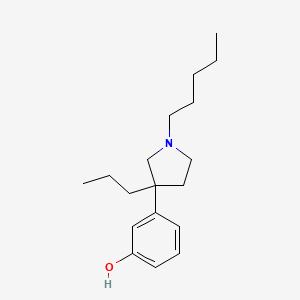
![6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B12924287.png)
